molecular formula C12H26 B14561735 2,3-Dimethyl-4-propylheptane CAS No. 62185-30-2

2,3-Dimethyl-4-propylheptane

Cat. No.: B14561735
CAS No.: 62185-30-2
M. Wt: 170.33 g/mol
InChI Key: AZUDVOIXPNEOLR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-propylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a heptane backbone with two methyl groups attached to the second and third carbon atoms, and a propyl group attached to the fourth carbon atom. This compound is part of the larger family of branched alkanes, which are known for their varied physical and chemical properties compared to their straight-chain counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-propylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a heptane derivative with appropriate alkyl halides under the presence of a strong base. For instance, starting with 2,3-dimethylheptane, a Friedel-Crafts alkylation reaction can be employed using propyl chloride and aluminum chloride as a catalyst to introduce the propyl group at the desired position .

Industrial Production Methods: Industrial production of branched alkanes like this compound often involves catalytic cracking and reforming processes. These methods utilize high temperatures and pressures, along with catalysts such as zeolites, to break down larger hydrocarbons into smaller, branched alkanes. The specific conditions and catalysts used can be optimized to maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-4-propylheptane, like other alkanes, primarily undergoes substitution reactions. Due to the saturated nature of alkanes, they are relatively inert and do not readily participate in addition reactions. they can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms under the presence of UV light or heat .

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of UV light or heat.

    Combustion: In the presence of excess oxygen, this compound combusts to form carbon dioxide and water.

Major Products:

Scientific Research Applications

2,3-Dimethyl-4-propylheptane has several applications in scientific research, particularly in the fields of organic chemistry and materials science. It is often used as a model compound to study the behavior of branched alkanes in various chemical reactions. Additionally, its physical properties, such as boiling and melting points, are of interest in the study of hydrocarbon behavior under different conditions .

In the field of materials science, branched alkanes like this compound are used in the formulation of lubricants and fuels. Their branched structure provides desirable properties such as lower freezing points and higher oxidative stability compared to straight-chain alkanes .

Mechanism of Action

As a hydrocarbon, 2,3-Dimethyl-4-propylheptane does not have a specific mechanism of action in the biological sense. its chemical reactivity can be explained by the principles of organic chemistry. The presence of branched alkyl groups can influence the compound’s reactivity, making it more resistant to certain types of chemical reactions compared to straight-chain alkanes .

Comparison with Similar Compounds

  • 2,3-Dimethylbutane
  • 2,3-Dimethylpentane
  • 2,3-Dimethylhexane
  • 2,3-Dimethylheptane

Comparison: 2,3-Dimethyl-4-propylheptane is unique among its similar compounds due to the presence of a propyl group at the fourth carbon atom. This structural difference can lead to variations in physical properties such as boiling and melting points, as well as differences in chemical reactivity. For example, the presence of the propyl group can make this compound more resistant to certain types of chemical reactions compared to its shorter-chain counterparts .

Properties

CAS No.

62185-30-2

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3-dimethyl-4-propylheptane

InChI

InChI=1S/C12H26/c1-6-8-12(9-7-2)11(5)10(3)4/h10-12H,6-9H2,1-5H3

InChI Key

AZUDVOIXPNEOLR-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(C)C(C)C

Origin of Product

United States

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